![molecular formula C13H28O4 B14354494 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane CAS No. 92154-18-2](/img/structure/B14354494.png)
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane is an organic compound with a complex structure that includes multiple methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methoxy-2,2-bis(methoxymethyl)propanol with pentyl halides under basic conditions to form the desired ether linkage. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide to form the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
類似化合物との比較
Similar Compounds
- 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol
- 1-Propene, 3-methoxy-2-methyl-
- 1,2-Propanediol, 3-methoxy-
Uniqueness
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane is unique due to its specific arrangement of methoxy groups and the ether linkage. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
92154-18-2 |
|---|---|
分子式 |
C13H28O4 |
分子量 |
248.36 g/mol |
IUPAC名 |
1-methoxy-2,2-bis(methoxymethyl)-3-pentoxypropane |
InChI |
InChI=1S/C13H28O4/c1-5-6-7-8-17-12-13(9-14-2,10-15-3)11-16-4/h5-12H2,1-4H3 |
InChIキー |
HFYDEEFLHSVJAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCOCC(COC)(COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


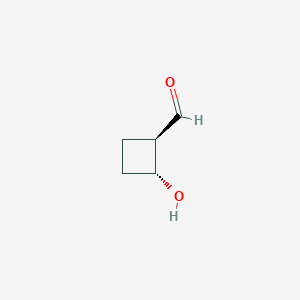
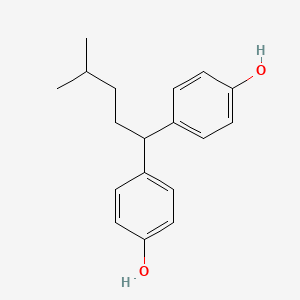
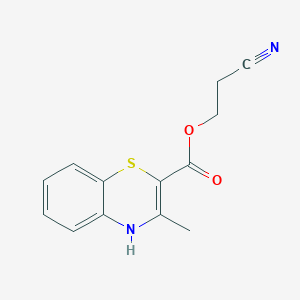
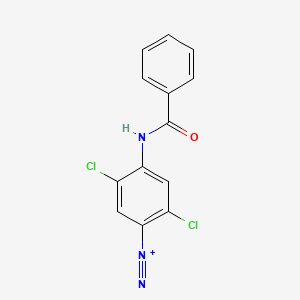
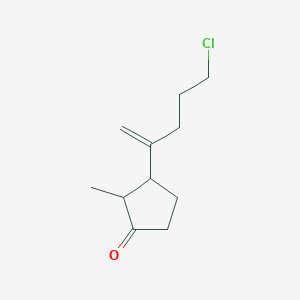
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
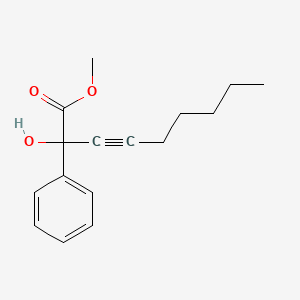
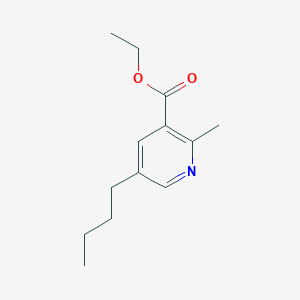
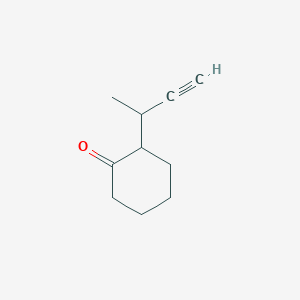
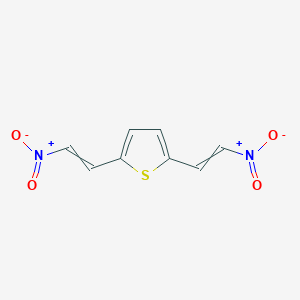
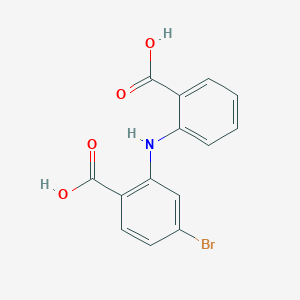
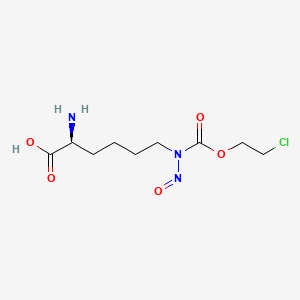
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
